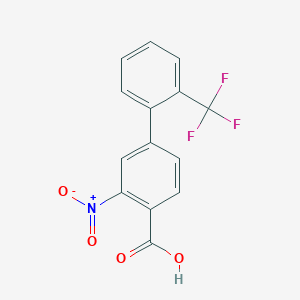

2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid

Description

The exact mass of the compound 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is 311.04054222 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO4/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-10(13(19)20)12(7-8)18(21)22/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHSAEPWSPARIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621783 | |

| Record name | 3-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237075-29-4 | |

| Record name | 3-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid

Executive Summary

In modern drug discovery, the strategic incorporation of sterically hindered, electron-deficient biphenyl scaffolds is a proven tactic for locking molecular conformations and enhancing metabolic stability. 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237075-29-4)[1] represents a highly specialized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. We will deconstruct the causality behind its physicochemical behavior—specifically its axial chirality (atropisomerism)—and establish a robust, self-validating synthetic and analytical workflow for its production and characterization.

Structural & Physicochemical Properties

The unique behavior of this molecule is dictated by the extreme steric clash between the ortho-nitro group on the benzoic acid ring and the ortho'-trifluoromethyl group on the adjacent phenyl ring.

Quantitative Data Summary

To facilitate rapid assessment for medicinal chemists and formulators, the calculated and empirical physicochemical properties are summarized below:

| Property | Value / Description | Mechanistic Rationale |

| Molecular Formula | C₁₄H₈F₃NO₄ | Standard elemental composition. |

| Molecular Weight | 311.21 g/mol | Confirmed via mass spectrometry[1]. |

| Estimated pKa | ~2.1 - 2.3 | The strong electron-withdrawing inductive and resonance effects of the ortho-nitro group drastically lower the pKa compared to standard benzoic acid (pKa 4.2). |

| Estimated LogP | 3.8 - 4.2 | The highly lipophilic -CF₃ group offsets the polarity of the -COOH and -NO₂ groups, driving the molecule toward lipophilicity. |

| Topological Polar Surface Area | 83.1 Ų | Derived from the carboxylic acid (37.3 Ų) and nitro (45.8 Ų) moieties; optimal for peripheral target engagement but limits blood-brain barrier (BBB) permeability. |

| Conformational State | Non-planar (Orthogonal) | Steric hindrance forces the biphenyl dihedral angle near 90°, creating a high rotational energy barrier. |

Atropisomerism and the Trifluoromethyl Advantage

The spatial arrangement of this molecule is not static but is heavily restricted. The bulky -CF₃ group (steric volume comparable to an isopropyl group) and the -NO₂ group prevent free rotation around the central C-C biphenyl bond. This results in atropisomerism —a form of axial chirality where stable rotational isomers can potentially be isolated[2]. In drug design, locking a molecule into a specific atropisomeric conformation minimizes the entropic penalty upon binding to a target protein, drastically increasing target affinity and selectivity.

Furthermore, the incorporation of the trifluoromethyl group serves a dual purpose: it enhances lipophilicity for better membrane permeation and acts as a metabolic shield. The C-F bond is exceptionally strong (485.3 kJ/mol), effectively blocking cytochrome P450-mediated oxidative metabolism at that specific aromatic position[3].

Chemical Synthesis: The Suzuki-Miyaura Workflow

To construct this sterically hindered biphenyl system, the is the most reliable and scalable method[4].

Causality Behind Experimental Choices

-

Catalyst Selection: We utilize Pd(dppf)Cl₂. The bidentate dppf ligand enforces a specific geometry on the palladium center, preventing catalyst deactivation (e.g., via palladium black precipitation) and providing the necessary steric bulk to force the challenging reductive elimination step of two highly substituted aryl rings.

-

Workup pH Control: Because the ortho-nitrobenzoic acid product has a highly acidic pKa (~2.1), the aqueous workup must be aggressively acidified to pH < 2 using 1M HCl. This ensures the carboxylate is fully protonated into its neutral, lipophilic state, allowing quantitative extraction into the organic phase (ethyl acetate).

Step-by-Step Synthetic Protocol

-

Reagent Charging: To an oven-dried Schlenk flask, add 4-bromo-2-nitrobenzoic acid (1.0 equiv) and (2-trifluoromethylphenyl)boronic acid (1.2 equiv).

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (3.0 equiv).

-

Solvent Degassing: Suspend the mixture in a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O. Sparge the solvent with argon for 15 minutes prior to addition to remove dissolved oxygen, which can oxidize the palladium catalyst.

-

Thermal Coupling: Heat the reaction mixture to 90 °C under an argon atmosphere with vigorous stirring for 12 hours.

-

Acidic Quench & Extraction: Cool the mixture to ambient temperature. Slowly add 1M HCl until the aqueous layer reaches pH 1.5–2.0. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude solid via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient with 1% acetic acid to prevent streaking).

Figure 1: Suzuki-Miyaura cross-coupling synthetic workflow for the target biphenyl compound.

Analytical Characterization: A Self-Validating System

To guarantee scientific integrity, the analytical protocol must be a closed, self-validating loop. No single analytical technique is sufficient to declare the synthesis a success. We employ a tripartite approach where each method covers the blind spots of the others.

Step-by-Step Validation Protocol

-

HPLC-UV (Macroscopic Purity):

-

Method: C18 reverse-phase column, gradient elution (Water with 0.1% TFA / Acetonitrile). UV detection at 254 nm.

-

Validation Role: Confirms that the bulk powder is >98% pure and free of residual boronic acid or debrominated starting material. However, HPLC cannot confirm molecular identity.

-

-

LC-MS (Molecular Weight Confirmation):

-

Method: Electrospray Ionization in negative mode (ESI-).

-

Validation Role: Targets the deprotonated molecular ion [M-H]⁻ at m/z 310.0. This proves the correct mass was achieved, but MS cannot differentiate between positional isomers (e.g., if the coupling occurred at the wrong position).

-

-

Multinuclear NMR (Exact Atomic Connectivity):

-

Method: ¹H, ¹³C, and ¹⁹F NMR in DMSO-d₆.

-

Validation Role:

-

¹H NMR: Confirms the exact substitution pattern via J-coupling constants of the aromatic protons (7.5 - 8.5 ppm).

-

¹³C NMR: Validates the presence of the carboxylic acid carbonyl (~165 ppm) and the characteristic splitting of the -CF₃ carbon (~124 ppm, JC-F ≈ 270 Hz).

-

¹⁹F NMR: A sharp singlet between -58 to -62 ppm definitively proves the structural integrity of the trifluoromethyl group.

-

-

Figure 2: Multi-modal analytical validation protocol ensuring structural and chemical integrity.

References

-

Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors Source: Accounts of Chemical Research (ACS) URL:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL:[Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: Organometallics (ACS) URL:[Link]

Sources

Comprehensive Characterization Guide: 2-Nitro-4-(2-trifluoromethylphenyl)benzoic Acid

The following technical guide details the NMR characterization of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid . This guide is structured for researchers requiring a rigorous, self-validating protocol for confirming the identity of this specific biphenyl derivative, which is a plausible intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors.

Introduction & Structural Context

2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid represents a sterically congested biphenyl system. The orthogonal twist induced by the ortho-nitro group on Ring A and the ortho-trifluoromethyl group on Ring B creates a unique magnetic environment. Characterization requires precise interpretation of

Key Structural Features[1][2][3][4]

-

Ring A (Benzoic Acid): Electron-deficient due to -COOH (C1) and -NO

(C2). -

Ring B (Phenyl): Bearing a strong electron-withdrawing -CF

group at the ortho position (C2'). -

Linkage: C4–C1' bond.

Synthesis & Workflow

To ensure the integrity of the sample being characterized, understanding its origin is critical. The most robust synthesis involves a Suzuki-Miyaura cross-coupling.

Figure 1: Standard synthesis workflow via Suzuki coupling. High purity is essential to avoid misinterpreting des-bromo or homocoupled impurities.

Experimental Protocol

Sample Preparation

The choice of solvent is non-trivial. Chloroform-d (CDCl

-

Recommended Solvent: DMSO-d

(99.9% D). -

Concentration: 10–15 mg in 0.6 mL (for

H); 30–50 mg (for -

Temperature: 298 K (25°C).

Instrument Parameters

-

Frequency: Minimum 400 MHz (essential to resolve aromatic multiplets).

-

C Acquisition: Minimum 1024 scans with a relaxation delay (

-

Decoupling: Proton-decoupled

C is standard;

H NMR Characterization

The proton spectrum will exhibit three distinct regions: the acidic proton, the Ring A protons (deshielded), and the Ring B protons.

Predicted Assignments (DMSO-d )

| Position | Multiplicity | Assignment Logic | ||

| COOH | ~13.5 | Broad Singlet | - | Exchangeable acidic proton. |

| H-3 | 8.35 | d | 1.8 | Ortho to -NO |

| H-6 | 7.95 | d | 8.0 | Ortho to -COOH. |

| H-5 | 7.80 | dd | 8.0, 1.8 | Meta to -NO |

| H-3' | 7.85 | d | 7.8 | Ortho to -CF |

| H-4', 5', 6' | 7.50–7.70 | Multiplet | - | Overlapping Ring B protons. |

Diagnostic Insight:

-

H-3 (Ring A) is the key identifier. It appears as a sharp doublet with a small meta-coupling constant (

Hz) and is significantly downfield due to the adjacent nitro group. -

Rotational Barrier: Due to the 2-NO

and 2'-CF

C NMR Characterization

The carbon spectrum is dominated by the coupling to the fluorine atoms (

Predicted Assignments & Coupling Constants

| Position | Multiplicity | Assignment Logic | ||

| C=O | 166.0 | s | - | Carboxylic acid carbonyl. |

| C-2 (NO | 149.0 | s (broad) | - | Quaternary, ortho to COOH. Broad due to |

| C-1 (COOH) | 135.0 | s | - | Quaternary. |

| C-4 (Link) | 142.5 | s | - | Linker to Ring B. |

| C-2' (CF | 127.5 | q | ~30 ( | Ipso to CF |

| -CF | 123.8 | q | ~272 ( | Trifluoromethyl carbon. Large coupling. |

| C-3' | 126.5 | q | ~5 ( | Ortho to CF |

| Aromatic CH | 124–132 | s | - | Remaining aromatic carbons. |

Diagnostic Insight:

-

The Quartet Rules: You must observe the quartet at ~124 ppm with a massive coupling constant (

Hz). If this is a singlet, the CF -

C-2 (Nitro-bearing): This carbon often disappears into the baseline due to broadening from the attached Nitrogen quadrupole and long relaxation times. Do not mistake its absence for impurity.

Structural Validation Logic

Use the following logic flow to validate your compound.

Figure 2: Logic gate for spectral validation. Failure at any diamond node requires re-evaluation of the synthesis.

References

-

General 13C NMR of Benzoic Acids

-

Doc Brown's Chemistry. "Interpreting the C-13 NMR spectrum of benzoic acid." Link

-

-

C-F Coupling Constants

-

ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." Link

-

-

Nitro Group Effects on NMR

-

Trifluoromethyl Benzene NMR Data

Sources

The Definitive Guide to 2-Nitro-4-(2-trifluoromethylphenyl)benzoic Acid: Synthesis, Mechanisms, and Pharmaceutical Applications

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, highly functionalized biphenyl scaffolds serve as critical building blocks for novel Active Pharmaceutical Ingredients (APIs). 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid , universally identified by its CAS Registry Number 1237075-29-4 [1], is a specialized pharmaceutical intermediate. Characterized by a rigid biphenyl core, a highly electron-withdrawing trifluoromethyl (-CF3) group, and a reducible nitro (-NO2) moiety, this compound offers a versatile platform for developing targeted therapeutics, including kinase inhibitors and receptor antagonists.

This whitepaper provides an in-depth technical analysis of CAS 1237075-29-4, detailing its physicochemical profile, a self-validating synthetic protocol, downstream functionalization pathways, and analytical quality control standards.

Molecular Architecture & Physicochemical Profiling

The structural complexity of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (also named 3-nitro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid) lies in its precise substitution pattern. Each functional group imparts specific pharmacological and synthetic advantages:

-

Biphenyl Core: Provides a rigid, hydrophobic spatial arrangement essential for deep binding pocket interactions in target proteins.

-

Trifluoromethyl Group (-CF3): Positioned at the 2'-position, the -CF3 group significantly enhances the lipophilicity and metabolic stability of the final API, shielding the molecule from rapid cytochrome P450-mediated oxidative degradation.

-

Nitro Group (-NO2): Acts as a latent amine. Its strong electron-withdrawing nature deactivates the adjacent ring, but its primary synthetic value lies in its selective reduction to an aniline derivative, enabling subsequent cyclization or amide coupling.

-

Carboxylic Acid (-COOH): Serves as the primary anchor for functionalization (e.g., esterification, amidation) and provides a highly reliable handle for acid-base purification workflows.

Table 1: Physicochemical and Identification Data

| Property | Value |

| Chemical Name | 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid |

| IUPAC Name | 3-nitro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |

| CAS Registry Number | 1237075-29-4 |

| Molecular Formula | C14H8F3NO4 |

| Molecular Weight | 311.21 g/mol |

| Key Functional Groups | Carboxylic Acid, Nitro, Trifluoromethyl, Biphenyl Core |

Strategic Retrosynthesis and Forward Synthesis Workflow

The most robust and scalable method for constructing the asymmetric biphenyl core of CAS 1237075-29-4 is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed methodology allows for the precise coupling of an aryl halide with an arylboronic acid under relatively mild conditions.

To synthesize this target, the optimal starting materials are 4-Bromo-2-nitrobenzoic acid (CAS 99277-71-1) [2][4] and 2-(Trifluoromethyl)phenylboronic acid (CAS 1423-27-4) [3].

Figure 1: Suzuki-Miyaura cross-coupling synthesis workflow for CAS 1237075-29-4.

Detailed Experimental Protocol: A Self-Validating System

Note: The following protocol is designed with built-in causality and self-validation steps to ensure high purity without the need for exhaustive column chromatography.

Step 1: Reagent Preparation & Degassing

-

Action: Dissolve 1.0 equivalent of 4-Bromo-2-nitrobenzoic acid and 1.2 equivalents of 2-(Trifluoromethyl)phenylboronic acid in a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solution with argon gas for 15 minutes.

-

Causality: Oxygen must be rigorously excluded. Dissolved O2 leads to the homocoupling of the boronic acid and the rapid oxidation of the active Pd(0) catalytic species to an inactive Pd(II) state.

Step 2: Catalyst and Base Addition

-

Action: Add 3.0 equivalents of Potassium Carbonate (K2CO3) and 0.05 equivalents of Pd(dppf)Cl2.

-

Causality: K2CO3 activates the boronic acid by forming a reactive boronate complex, facilitating the transmetalation step. Pd(dppf)Cl2 is specifically chosen because its bidentate ligand (dppf) provides a wide "bite angle," which is critical for overcoming the severe steric hindrance introduced by the ortho-trifluoromethyl group on the boronic acid.

Step 3: Execution and Monitoring

-

Action: Heat the reaction mixture to 90°C under an argon atmosphere for 12 hours. Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% Acetic Acid).

-

Causality: The addition of acetic acid to the TLC eluent suppresses the ionization of the carboxylic acid, preventing "streaking" on the silica plate and allowing for precise tracking of starting material consumption.

Step 4: Self-Validating Work-up and Purification

-

Action: Cool the mixture to room temperature and concentrate under reduced pressure to remove dioxane. Dilute the residue with water and adjust the pH to 10 using 1M NaOH. Wash the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Validation Logic: At pH 10, the target product (a carboxylic acid) is fully deprotonated and remains highly soluble in the aqueous phase as a sodium salt. The EtOAc washes selectively remove the Pd catalyst, degraded ligands, and any unreacted boronic acid or homocoupled byproducts.

-

Action: Carefully acidify the aqueous layer to pH 2 using 2M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under vacuum.

-

Validation Logic: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the pure 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid to crash out of solution, yielding a highly pure product without column chromatography.

Downstream Pharmaceutical Applications & Functionalization

Once synthesized, CAS 1237075-29-4 serves as an advanced precursor. The strategic placement of the nitro group adjacent to the carboxylic acid allows for the synthesis of complex heterocyclic systems often found in FDA-approved drugs.

By subjecting the compound to catalytic hydrogenation (e.g., H2 with Pd/C) or dissolving metal reduction (Fe/HCl), the nitro group is reduced to an amine, yielding 2-amino-4-(2-trifluoromethylphenyl)benzoic acid . This anthranilic acid derivative is a classic pharmacophore precursor. It can undergo cyclocondensation with formamide or amidines to form quinazolin-4-ones , or react with activated electrophiles to form complex amides.

Figure 2: Downstream derivatization pathways for API development.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized CAS 1237075-29-4 prior to downstream API manufacturing, rigorous analytical validation is required. The presence of fluorine atoms and the exchangeable carboxylic proton provide distinct analytical signatures.

Table 2: Expected Analytical Signatures and Rationale

| Analytical Method | Target Signature / Range | Rationale |

| LC-MS (ESI-) | m/z ~310.0 [M-H]⁻ | Negative electrospray ionization highly favors the deprotonation of the carboxylic acid moiety, providing a clean molecular ion peak. |

| ¹H NMR (DMSO-d6) | Broad singlet ~13.5 ppm (1H) | Corresponds to the highly deshielded, exchangeable carboxylic acid proton. |

| ¹H NMR (DMSO-d6) | Doublet ~8.2 ppm (1H) | Represents the aromatic proton on Ring A, heavily deshielded by the adjacent, electron-withdrawing nitro group. |

| ¹⁹F NMR (DMSO-d6) | Singlet ~ -58.0 ppm (3F) | Unambiguous confirmation of the intact trifluoromethyl group on the biphenyl system. |

By adhering to these structural, synthetic, and analytical frameworks, research chemists can reliably utilize 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid as a foundational pillar in the development of next-generation therapeutics.

References

solubility profile of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid in common lab solvents

An in-depth technical analysis of the solubility profile of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid requires a rigorous understanding of its structural thermodynamics. This guide provides a comprehensive framework for predicting, profiling, and empirically validating the solubility of this complex biphenyl derivative across standard laboratory solvents.

Structural Causality and Physicochemical Profiling

2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (CAS 1237075-29-4) is a highly functionalized intermediate often utilized in medicinal chemistry and agrochemical development. Its solubility behavior is dictated by the competing electronic and steric effects of its three primary functional groups:

-

The ortho-Nitrobenzoic Acid Core: The nitro group (-NO₂) is a potent electron-withdrawing moiety. Through strong inductive (-I) and resonance (-R) effects, it pulls electron density away from the carboxylic acid (-COOH), significantly stabilizing the resulting carboxylate anion [1]. Consequently, the pKa of the parent 2-nitrobenzoic acid is approximately 2.17 [2], making it substantially more acidic than unsubstituted benzoic acid (pKa ~4.2). In aqueous media, this dictates a sharp, highly sensitive pH-solubility dependency.

-

The Biphenyl Backbone: The biphenyl core provides extensive lipophilicity and promotes rigid hydrophobic interactions.

-

The ortho-Trifluoromethyl (-CF₃) Group: The -CF₃ group introduces severe steric hindrance at the biphenyl linkage, forcing the two phenyl rings out of planarity. While this non-planarity disrupts crystal lattice packing (which lowers the melting point and generally enhances thermodynamic solubility), the extreme hydrophobicity of the -CF₃ group drives the partition coefficient (LogP) upward. This severely restricts aqueous solubility at low pH while enhancing solubility in organic solvents.

Predicted Solubility Profile in Common Lab Solvents

Based on the interplay between the highly polar, ionizable headgroup and the lipophilic tail, the thermodynamic solubility profile can be modeled across standard solvent classes.

Table 1: Modeled Thermodynamic Solubility Profile at 25°C

| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Rationale |

| Aqueous (Acidic) | 0.1 N HCl (pH 1.0) | < 0.01 mg/mL | Compound is fully unionized; the lipophilic biphenyl and -CF₃ groups dominate, preventing hydration. |

| Aqueous (Basic) | PBS Buffer (pH 7.4) | > 10.0 mg/mL | Compound is fully ionized (pKa ~2.2); strong ion-dipole interactions with water drive rapid dissolution. |

| Polar Aprotic | DMSO / DMF | > 50.0 mg/mL | Excellent solvation of both the highly polar -COOH/-NO₂ groups and the lipophilic aromatic rings. |

| Alcohols | Methanol / Ethanol | 10 - 30 mg/mL | Moderate to high solubility driven by hydrogen-bond donation and acceptance with the solvent. |

| Chlorinated | Dichloromethane (DCM) | 5 - 15 mg/mL | Good solubility due to the lipophilic -CF₃ and biphenyl core, though slightly limited by the polar -COOH. |

| Non-Polar | Hexane / Heptane | < 0.1 mg/mL | Poor solubility; non-polarizable solvents cannot disrupt the strong intermolecular H-bonding of the -COOH dimers. |

Experimental Methodology: Self-Validating Thermodynamic Protocol

To empirically validate the solubility of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid, the micro-shake-flask method coupled with HPLC-UV remains the "gold standard" in drug discovery [3][4]. This protocol is designed as a self-validating system to ensure thermodynamic (equilibrium) rather than kinetic solubility is measured.

Step-by-Step Shake-Flask Protocol:

-

Saturation Preparation: Accurately weigh 5–10 mg of the compound into a 2 mL glass HPLC vial. Add 1 mL of the target solvent.

-

Causality: An excess of solid must be visibly present. If the compound dissolves completely, the system is not saturated, and the true thermodynamic solubility limit cannot be determined.

-

-

Equilibration: Seal the vials and place them on an orbital shaker at 300 rpm at a constant 25°C for 24 to 48 hours.

-

Causality: Extended shaking overcomes transient supersaturation and ensures the crystal lattice is in true thermodynamic equilibrium with the solvent, preventing artificially inflated kinetic solubility readings.

-

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter (use PVDF for aqueous buffers).

-

Causality: Centrifugation and filtration remove sub-visible colloidal aggregates that would otherwise cause light scattering and falsely elevate UV absorbance readings during quantification.

-

-

HPLC-UV Quantification: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) to fit within the linear dynamic range of your pre-established standard curve. Analyze via HPLC-UV at the compound's

[5].-

Causality: HPLC separates the target analyte from potential degradation products that might have formed during the 48-hour equilibration, ensuring highly specific quantification.

-

Workflow Visualization

Thermodynamic Shake-Flask Solubility Workflow for Preclinical Drug Candidates.

References

-

A Comparative Analysis of Acidity: 2-Nitrobenzoic Acid vs. 3-Nitrobenzoic Acid | BenchChem | 1

-

E5: Acid Dissociation Constants of Organics | Chemistry LibreTexts |2

-

Absorption and Drug Development: Solubility, Permeability, and Charge State | Barnes & Noble (Alex Avdeef) |3

-

High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering | Pharma Excipients | 4

-

Separation Science in Drug Development, Part 2: High-Throughput Characterization | LCGC International | 5

Sources

Technical Guide: Theoretical Molecular Weight & Structural Analysis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid

The following technical guide details the theoretical derivation, structural analysis, and experimental validation of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid .

Executive Summary

2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237075-29-4) is a functionalized biaryl intermediate critical in the synthesis of advanced pharmacophores, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and specific enzyme inhibitors. Its structure features a benzoic acid core decorated with a nitro group at the ortho position and a trifluoromethyl-substituted phenyl ring at the para position.[1]

Precise knowledge of its theoretical molecular weight and isotopic distribution is a prerequisite for high-resolution mass spectrometry (HRMS) validation and stoichiometric calculations in drug development workflows.

Theoretical Derivation

Chemical Formula Determination

To establish the definitive formula, we deconstruct the molecule into its constituent synthons based on IUPAC nomenclature:

-

Core Scaffold: Benzoic Acid (

).-

Base Formula:

.

-

-

Substituent 1 (Position 2): Nitro group (

).-

Modification: Replace one Hydrogen (

) with -

Net Change:

.

-

-

Substituent 2 (Position 4): 2-Trifluoromethylphenyl group (

).-

Modification: Replace one Hydrogen (

) at position 4 with the aryl group. -

The substituent is a phenyl ring (

) where one -

Substituent Formula:

. -

Net Change:

.

-

Final Summation:

-

Carbons: 7 (Benzoic) + 7 (Substituent) = 14

-

Hydrogens: 6 (Benzoic) - 1 (Pos 2) - 1 (Pos 4) + 4 (Substituent) = 8

-

Nitrogen: 1 (Nitro) = 1

-

Oxygen: 2 (Acid) + 2 (Nitro) = 4

Chemical Formula:

Molecular Weight Calculation

Calculations are performed using IUPAC 2021/2024 Standard Atomic Weights for stoichiometric precision and IUPAC Monoisotopic Masses for mass spectrometry reference.

Table 1: Elemental Composition and Mass Contribution

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) [1] | Total Mass Contribution ( g/mol ) | Monoisotopic Mass (Da) [2] |

| Carbon | C | 14 | 12.011 | 168.154 | 12.00000 |

| Hydrogen | H | 8 | 1.008 | 8.064 | 1.00783 |

| Fluorine | F | 3 | 18.998 | 56.994 | 18.99840 |

| Nitrogen | N | 1 | 14.007 | 14.007 | 14.00307 |

| Oxygen | O | 4 | 15.999 | 63.996 | 15.99491 |

| Total | Average MW | 311.215 g/mol | 311.0405 Da |

Critical Note for Analysts: For HRMS (ESI-), the theoretical

ion should be calculated asDa.

Structural & Conformational Analysis

Understanding the 3D conformation is vital for interpreting NMR spectra and predicting solubility.

-

Steric Clash (Biaryl Axis): The bond connecting the benzoic acid core (C4) and the phenyl ring (C1') allows rotation. However, the presence of the bulky Trifluoromethyl group (-CF3) at the C2' position (ortho on the substituent ring) creates significant steric hindrance with the protons of the benzoic acid ring.

-

Torsion Angle: This forces the two aromatic rings to twist out of coplanarity, likely adopting a dihedral angle between 45° and 90° to minimize repulsive forces.

-

Nitro Group: The nitro group at position 2 is also bulky and may twist out of the plane relative to the carboxylic acid, affecting the acidity (pKa) of the molecule via the ortho-effect.

Visualization: Structural Logic & Synthesis Pathway

The following diagram illustrates the logical assembly of the molecule and the steric interactions governing its shape.

Figure 1: Structural assembly and steric interaction map. The red dotted line indicates the steric clash inducing non-planarity.

Analytical Validation Protocols

As a scientist, relying solely on theoretical values is insufficient. The following protocols provide a self-validating system to confirm the identity of the synthesized or purchased compound.

High-Resolution Mass Spectrometry (HRMS)

Methodology: Electrospray Ionization (ESI) in Negative Mode.

-

Rationale: The carboxylic acid moiety (

) readily deprotonates to form a stable carboxylate anion

Protocol:

-

Solvent: Methanol (LC-MS grade).

-

Concentration: 10 µg/mL.

-

Mode: Negative Ion Mode (

). -

Target Ion:

310.0327. -

Acceptance Criteria: Mass error < 5 ppm.

Nuclear Magnetic Resonance (NMR)

Methodology:

-

Why DMSO? The compound contains a carboxylic acid and a nitro group, making it moderately polar. DMSO ensures full solubility and prevents aggregation.

Expected Signals:

-

NMR: A single distinct singlet (or split quartet if coupling is resolved) around -60 ppm (characteristic of aryl-

-

NMR:

-

Acid Proton: Broad singlet at 13.0–14.0 ppm.

-

Benzoic Ring: 3 aromatic protons. The proton at C3 (between

and Biaryl bond) will be a doublet with small coupling (meta-coupling) or a singlet appearing downfield due to the electron-withdrawing -

Phenyl Ring: 4 aromatic protons. The multiplet pattern will be complex due to the

group.

-

Synthesis Context (Suzuki-Miyaura Coupling)

If synthesizing this compound, the standard route involves coupling 4-bromo-2-nitrobenzoic acid with 2-(trifluoromethyl)phenylboronic acid .

Figure 2: Standard Suzuki-Miyaura coupling pathway for synthesis.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[3][4][5] [Link]

-

NIST. (2024). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology. [Link]

Sources

potential biological activity of nitro-substituted biaryl compounds

An In-Depth Technical Guide to the Biological Activity of Nitro-Substituted Biaryl Compounds

Foreword: The Dichotomy of the Nitro-Biaryl Scaffold

In the landscape of medicinal chemistry, few scaffolds present the compelling dichotomy of nitro-substituted biaryl compounds. The nitro group, a compact and potent electron-withdrawing moiety, is simultaneously a versatile pharmacophore and a notorious toxicophore.[1][2] When integrated into a biaryl system—two directly connected aromatic rings—the resulting structures gain unique three-dimensional properties governed by the torsional angle between the rings. This guide delves into the core principles governing the biological activity of these molecules, moving beyond simple protocols to explain the causal relationships that drive their therapeutic potential and associated risks. We will explore their mechanism of action, diverse applications, and the critical structure-activity relationships (SAR) that researchers must navigate in the pursuit of novel therapeutics.

The Core Mechanism: Bioreductive Activation as an Electronic Switch

The biological activity of most nitroaromatic compounds, including biaryls, is not inherent to the parent molecule. Instead, they function as prodrugs that require intracellular metabolic activation.[3] The central event is the bioreduction of the nitro group, a process that fundamentally alters the electronic properties of the molecule and unleashes its cytotoxic potential. This process can be conceptualized as an "electronic switch."

This activation is primarily catalyzed by a family of flavin-containing enzymes known as nitroreductases (NTRs).[4] The reaction can proceed via two main pathways, the specifics of which are often dependent on the local oxygen concentration.

-

Two-Electron Reduction: Under anaerobic or hypoxic conditions, often found in solid tumors or anaerobic bacteria, Type I nitroreductases mediate a direct two-electron reduction of the nitro group (R-NO₂) to a nitroso (R-NO) and subsequently to a highly reactive hydroxylamine (R-NHOH) intermediate.[4][5] This hydroxylamine can then be further processed, but it is this species that is often responsible for the primary cytotoxic effects through covalent modification of DNA and proteins.[6][7]

-

One-Electron Reduction: In the presence of oxygen, Type II nitroreductases typically catalyze a one-electron reduction to form a nitro radical anion (R-NO₂⁻).[5] This radical can be rapidly re-oxidized back to the parent nitro compound by molecular oxygen in a futile cycle that generates superoxide anions, leading to significant oxidative stress and cellular damage.[5][8]

The hydroxylamine and subsequent electrophilic nitrenium ion (R-NH⁺) are potent electrophiles that can form adducts with nucleophilic sites on cellular macromolecules, most notably DNA, leading to strand breaks, mutations, and ultimately, cell death.[7]

Caption: Figure 1: Bioreductive activation of nitro-biaryl compounds.

Anticancer Activity: Exploiting the Tumor Microenvironment

The hypoxic nature of solid tumors makes them a prime target for nitro-biaryl prodrugs.[3] Healthy, well-oxygenated tissues have low nitroreductase activity and sufficient oxygen to quench the nitro radical anion, minimizing off-target toxicity. In contrast, the hypoxic tumor core provides an ideal environment for reductive activation to highly cytotoxic species.[3]

One study on 1,3-bis(aryl)-2-nitro-1-propene derivatives, which possess a biaryl-like structure, demonstrated potent antiproliferative activities in various malignant cell lines, particularly Burkitt's lymphoma.[9] These compounds were shown to induce apoptosis through caspase activation and PARP cleavage, while having minimal effect on normal peripheral blood mononuclear cells.[9] This selectivity underscores the therapeutic potential of targeting cancer cells with these agents. Research into nitroazoles has also suggested that the one-electron reduction step is crucial for their anticancer activity, with the properties of the resulting nitro anion radicals being significant for inhibiting metastasis.[10]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected nitro-containing compounds against various cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| (E)-9-(2-nitrovinyl)anthracene | Compound 19g | HG-3 (CLL) | IC₅₀ | 0.17 µM | [9] |

| (E)-9-(2-nitrovinyl)anthracene | Compound 19g | PGA-1 (CLL) | IC₅₀ | 1.3 µM | [9] |

| Nitrostyrene Derivative | Lead Compound | MUTU-1 (Burkitt's) | IC₅₀ | 0.45 µM | [9] |

| Nitrostyrene Derivative | Lead Compound | DG-75 (Burkitt's) | IC₅₀ | 1.41 µM | [9] |

| 5-nitrofuran-thiazolidinone | Compound 14b | MCF-7 (Breast) | IC₅₀ | 0.85 µM | [11] |

| 5-nitrofuran-thiazolidinone | Compound 14b | MDA-MB-231 (Breast) | IC₅₀ | 6.61 µM | [11] |

| Benzimidazolyl-retrochalcone | Compound 2 | HCT-116 (Colon) | IC₅₀ | 0.83 µM | [12] |

| Benzimidazolyl-retrochalcone | Compound 2 | PC3 (Prostate) | IC₅₀ | 1.08 µM | [12] |

Antimicrobial & Antiparasitic Activity: A Broad Spectrum of Action

Nitro-biaryl and related heterocyclic structures have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and parasites.[6][7] The mechanism often mirrors that seen in anticancer applications: reductive activation within the microorganism leads to the generation of toxic intermediates that damage DNA and inhibit essential enzymes.[6][7]

For example, a series of amino/nitro-substituted 3-arylcoumarins were evaluated for antibacterial activity. The results clearly showed that a nitro group at the 6-position of the coumarin ring was essential for activity against Staphylococcus aureus.[13] Similarly, heteroaryl bishydrazono nitroimidazoles have shown potent, broad-spectrum antibacterial profiles, including against methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism for these complex molecules is multifaceted, involving disruption of the cell membrane, induction of reactive oxygen species (ROS), and intercalation with DNA gyrase.[1]

In the realm of mycology, nitro-containing compounds have been shown to inhibit 14α-demethylase, an enzyme critical for ergosterol synthesis in fungi, via an electrostatic interaction between the nitro group and the enzyme's heme iron.[6][7]

Data Presentation: In Vitro Antimicrobial Activity

| Compound Class | Specific Compound | Microorganism | Activity Metric | Value (µM) | Reference |

| Nitrated Pyrrolomycin | Compound 4b | S. aureus | MIC | 20 | [6][7] |

| Nitrated Pyrrolomycin | Compound 4d | P. aeruginosa | MIC | 30 | [6][7] |

| 3-Arylcoumarin | Compound 4 | S. aureus | MIC | 32 µg/mL | [13] |

| 3-Arylcoumarin | Compound 6 | S. aureus | MIC | 16 µg/mL | [13] |

| Nitrotriazole | Compound 17b | C. krusei | MIC | 1 | [6][7] |

| Bishydrazono Nitroimidazole | Compound 4 | MRSA | MIC | 1-2 µg/mL | [1] |

Anti-inflammatory Activity: Modulating Immune Pathways

Chronic inflammation is implicated in a host of diseases. Nitro-substituted compounds have emerged as potential anti-inflammatory agents by targeting key signaling pathways. Biaryl amide compounds, for instance, have been shown to reduce zymosan-induced inflammatory responses in macrophages.[14] They achieve this by downregulating the expression of Dectin-1, a pattern recognition receptor, which in turn suppresses downstream transcription factors like NF-κB, NFAT, and AP-1.[14]

Other studies have shown that nitrostyrene derivatives can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[15][16] The mechanism involves the inhibition of key inflammatory signaling cascades, including the NF-κB and ERK pathways.[15]

Caption: Figure 2: Inhibition of the NF-κB inflammatory pathway.

The Crucial Role of Structure-Activity Relationship (SAR)

Optimizing the therapeutic window of nitro-biaryl compounds requires a deep understanding of their SAR. Key structural features dictate potency, selectivity, and toxicity.

-

Position and Number of Nitro Groups : As seen with 3-arylcoumarins, the precise location of the nitro group can be an absolute requirement for activity.[13] For other scaffolds, the total number of nitro groups, and thus the overall electron-withdrawing effect, may be more critical than their specific positions.[6] Adding a nitro group to the para position of a phenyl ring often enhances antimicrobial activity.[17]

-

The Biaryl Dihedral Angle : The rotational freedom between the two aryl rings is a key determinant of a molecule's shape and its ability to fit into a target's binding pocket. Introducing bulky substituents at the ortho positions of the biaryl system forces a non-planar conformation due to steric hindrance.[18] This twist can be exploited to reduce unwanted off-target effects (e.g., by preventing DNA intercalation) or to optimize interactions with a specific enzyme active site. The interplay between steric repulsion and electronic effects dictates the preferred conformation.[18]

-

Other Substituents : The nature of other functional groups on the biaryl scaffold is critical. Lipophilicity, hydrogen bonding capacity, and electronic properties all modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[10]

Experimental Protocols: From Synthesis to Biological Evaluation

A logical workflow is essential for the discovery and validation of novel nitro-biaryl compounds. This involves robust synthetic methods followed by a cascade of biological assays.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]

- 12. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biaryl amide compounds reduce the inflammatory response in macrophages by regulating Dectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. preprints.org [preprints.org]

- 17. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid

Executive Summary & Strategic Analysis

The synthesis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid presents a classic "Push-Pull" conflict in cross-coupling chemistry. While the electron-withdrawing nitro group (

This application note details a robust protocol designed to overcome the "Ortho-Effect" —the steric repulsion between the bulky

The Chemical Challenge

-

Steric Hindrance: The

group (Van der Waals radius -

Catalyst Poisoning: The free carboxylic acid moiety can form stable, unreactive carboxylate-palladium complexes, dampening the catalytic cycle.

-

Electronic Activation: The 4-bromo-2-nitrobenzoic acid core is electronically activated, making it prone to homocoupling or dehalogenation if the cross-coupling is too slow.

Retrosynthetic Strategy & Workflow

To maximize yield and purity, we recommend a Protection-Coupling-Deprotection strategy (Route A) over the direct coupling of the free acid (Route B), although both are detailed below. Route A mitigates catalyst poisoning and simplifies purification.

Figure 1: Strategic workflow comparing the robust Ester Route (A) against the Direct Route (B).

Critical Process Parameters (CPP)

The success of this reaction hinges on the specific ligand choice to handle the

| Parameter | Recommendation | Rationale |

| Catalyst System | Pd(OAc)₂ + SPhos (or XPhos) | SPhos is crucial. Its electron-rich nature facilitates oxidative addition, while its biaryl bulk accelerates reductive elimination in sterically hindered systems [1]. |

| Alternative Cat. | Pd(dppf)Cl₂ · DCM | A robust "workhorse" catalyst, effective if SPhos is unavailable, though reaction times will be longer. |

| Base | K₃PO₄ (Potassium Phosphate) | Carbonates ( |

| Solvent | Toluene / Water (4:1) | The biphasic system ensures solubility of the organic ester and the inorganic base. Water is essential for the boronic acid activation mechanism. |

| Temperature | 90°C - 100°C | High thermal energy is required to overcome the rotational barrier created by the ortho- |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Via Methyl Ester)

This route is recommended for scale-up (>1g) and purity-critical applications.

Step 1: Esterification (Preparation)

Dissolve 4-bromo-2-nitrobenzoic acid in Methanol (10 vol) with catalytic

Step 2: Cross-Coupling

Reagents:

-

Methyl 4-bromo-2-nitrobenzoate (1.0 equiv)

-

2-(Trifluoromethyl)phenylboronic acid (1.3 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Note: Pre-complexed Pd-SPhos G3 is preferred if available.

-

-

Base:

(3.0 equiv)[1] -

Solvent: Toluene (10 vol) / Water (2 vol)

Procedure:

-

Charge: In a reaction vessel equipped with a condenser, add the aryl bromide ester, boronic acid, and

. -

Degas: Add Toluene and Water. Sparge with Nitrogen/Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.

-

Catalyst Addition: Add the Pd source and Ligand (or pre-catalyst) under positive inert gas pressure.

-

Reaction: Heat to 95°C with vigorous stirring (800 rpm).

-

Checkpoint: Monitor by HPLC/TLC after 2 hours. The reaction typically completes in 4-6 hours.[2]

-

-

Work-up: Cool to RT. Separate phases. Extract aqueous layer with EtOAc.[1][2] Wash combined organics with Brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 3: Hydrolysis[3]

-

Dissolve the coupled ester in THF/Water (1:1).

-

Add LiOH (3.0 equiv). Stir at RT for 2 hours.

-

Acidify with 1M HCl to pH 2. The target acid will precipitate.[2] Filter and dry.[1][2]

Protocol B: Direct Coupling (High-Throughput/Green)

Suitable for small-scale library synthesis where isolation steps must be minimized.

Reagents:

-

4-Bromo-2-nitrobenzoic acid (1.0 equiv)

-

2-(Trifluoromethyl)phenylboronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%)

-

Base:

(3.5 equiv) - Excess base required to neutralize the acid first. -

Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

-

Combine all solid reagents in a microwave vial or pressure tube.

-

Add degassed solvent mixture.[4]

-

Heat to 100°C (or 120°C in Microwave for 30 mins).

-

Work-up: Dilute with water. Wash with DCM (removes non-acidic impurities/dimers).

-

Isolation: Acidify the aqueous layer with HCl. Extract the product into EtOAc.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle helps in troubleshooting low yields. The diagram below highlights the "Steric Kill Zone" where the reaction often fails without the correct ligand.

Figure 2: The Suzuki Catalytic Cycle. The red node indicates the critical failure point caused by the 2-CF3 group, which is mitigated by using Buchwald ligands (SPhos).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to SPhos Pd G3 or XPhos . Ensure inert atmosphere is rigorous. |

| Protodeboronation | Unstable Boronic Acid | The 2-CF3 boronic acid is prone to hydrolytic cleavage. Increase boronic acid equivalents to 1.5-2.0 . Lower temperature slightly (85°C) and extend time. |

| Homocoupling (Ar-Ar) | Oxygen Presence | Re-degas solvents. Ensure the system is under positive Nitrogen pressure. |

| Black Precipitate | Pd Precipitation (Pd Black) | Ligand concentration is too low. Add excess free ligand (SPhos) to stabilize Pd(0). |

References

-

Buchwald, S. L., et al. "Universal ligands for Suzuki-Miyaura reactions: SPhos and XPhos."[5][6] Journal of the American Chemical Society, 2007, 129(11), 3358–3366.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chemical Reviews, 1995, 95(7), 2457–2483.

-

Tang, W., et al. "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling." Organic Chemistry Frontiers, 2014.[8]

-

BenchChem Application Notes. "Suzuki Coupling of 2-Amino-4-bromo-6-nitrobenzoic Acid."

Disclaimer: This protocol is intended for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling 2-nitro-4-bromobenzoic acid derivatives or palladium catalysts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US4868333A - Production of 2-nitro-4-trifluoromethylbenzoic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Application Note: Palladium Catalyst Selection and Protocols for Sterically Hindered Biaryl Synthesis

The synthesis of sterically hindered biaryls—particularly tri-ortho and tetra-ortho-substituted systems—remains one of the most formidable challenges in modern cross-coupling chemistry. These privileged scaffolds are ubiquitous in active pharmaceutical ingredients (APIs), chiral ligands, and functional materials. However, as steric bulk increases, traditional palladium catalysts fail, leading to stalled reactions, catalyst deactivation, and competitive side reactions such as protodeboronation.

This application note provides a comprehensive, mechanistically grounded guide for drug development professionals and synthetic chemists to select the optimal palladium catalyst systems and execute self-validating protocols for hindered biaryl synthesis.

Mechanistic Bottlenecks in Hindered Suzuki-Miyaura Couplings

In a standard Pd-catalyzed Suzuki-Miyaura coupling, the catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination. For sterically congested substrates, the primary thermodynamic bottleneck shifts to the reductive elimination step[1].

The steric clash between the bulky ortho-substituents of the two trans-oriented aryl groups on the Pd(II) intermediate significantly raises the activation energy (

-

Steric Bulk and Bite Angle : Bulky ligands force the two aryl groups closer together on the Pd center, mechanically lowering the energy barrier for reductive elimination.

-

Secondary Metal-Ligand Interactions : Buchwald-type dialkylbiaryl phosphines (e.g., SPhos, XPhos) feature a lower aromatic ring that engages in secondary

-interactions with the Pd center. This stabilizes the highly reactive monoligated Pd(0) active species during the catalytic cycle[1][2]. -

Conformational Flexibility : For extreme tetra-ortho-substituted systems, rigid bulk is insufficient and often prevents the preceding transmetalation step. Ligands must possess "flexible steric bulk." For instance, N-Heterocyclic Carbenes (NHCs) like Pd-PEPPSI-IPent utilize flexible isopentyl groups that dynamically adapt to the extreme steric demands of the transition state[3]. Similarly, Trineopentylphosphine (TNpP) provides a conformationally flexible environment that allows the coupling of sterically demanding substrates where rigid ligands fail[4].

Logical decision matrix for selecting palladium catalysts based on substrate steric hindrance.

Quantitative Catalyst Selection Matrix

Selecting the correct catalyst prevents costly optimization loops. The table below summarizes the quantitative performance profiles of elite ligand classes when applied to sterically hindered cross-couplings.

| Catalyst / Ligand System | Ligand Class | Optimal Substrate Hindrance | Mechanistic Advantage | Typical Yield (Tetra-ortho) |

| SPhos / XPhos | Dialkylbiaryl phosphine | Di- to Tri-ortho | Secondary Pd-arene interaction stabilizes monoligated Pd(0)[2]. | < 10% (Fails) |

| TNpP | Trialkylphosphine | Tri- to Tetra-ortho | High conformational flexibility adapts to substrate bulk[4]. | 75 - 90% |

| Pd-PEPPSI-IPr | NHC-Pd Complex | Tri-ortho | Strong | 40 - 60% |

| Pd-PEPPSI-IPent | Flexible NHC-Pd | Tetra-ortho | Isopentyl chains provide dynamic, flexible steric shielding[3]. | 85 - 99% |

| Pd-PEPPSI-IPentAn | Bulky Backbone NHC-Pd | Tetra-ortho | Acenaphthyl backbone enhances moisture/air stability[5]. | 80 - 95% |

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. Experimental choices regarding base and solvent are not arbitrary; they dictate the success of the transmetalation step.

Protocol A: Synthesis of Tetra-ortho-substituted Biaryls (Extreme Hindrance)

This protocol utilizes the highly flexible Pd-PEPPSI-IPent catalyst to force the coupling of fully obstructed substrates[3].

Causality of Reagents:

-

Base (K3PO4): Weaker bases (like Na2CO3) fail to adequately activate the hindered boronic acid. K3PO4 provides the exact basicity required to form the reactive boronate complex without accelerating the competitive protodeboronation pathway[6].

-

Solvent (Toluene/H2O): A biphasic system is mandatory. Water solubilizes the inorganic phosphate, facilitating the transfer of the phosphate/hydroxide to the Pd center, which is a prerequisite for transmetalation[6].

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge a flame-dried Schlenk flask with the sterically hindered aryl halide (1.0 mmol), the bulky arylboronic acid (2.0 mmol), and anhydrous K3PO4 (3.0 mmol).

-

Self-Validation Check: The 2.0 equivalence of boronic acid acts as a buffer. If GC-MS monitoring later shows high levels of deboronated arene, the excess ensures enough active boron species remains to drive the reaction to completion.

-

-

Catalyst Addition: Add Pd-PEPPSI-IPent (0.02 mmol, 2.0 mol%).

-

Solvent Addition: Inject anhydrous, degassed toluene (4.0 mL) followed by degassed deionized water (0.8 mL) via syringe.

-

Reaction Execution: Seal the flask and heat at 60–100 °C for 12–24 hours. Stir vigorously (≥ 1000 rpm) to overcome mass transfer limitations inherent to the biphasic mixture.

-

In-Process Monitoring: After 12 hours, sample the organic layer. Analyze via GC-MS. If the aryl halide persists alongside the protodeboronated byproduct, halt the reaction, as the active boronic acid has been depleted. (Remedy for future runs: lower temperature to 60 °C and increase boronic acid to 2.5 equiv).

-

Workup & Isolation: Cool to room temperature. Dilute the mixture with EtOAc (15 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Step-by-step experimental workflow for the synthesis of highly congested biaryls.

Protocol B: Enantioselective Synthesis of Biaryl Atropisomers

For the synthesis of axially chiral biaryls (atropisomers) without the need for downstream kinetic resolution, chiral NHC-Pd catalysts or chiral Buchwald-type ligands are employed[7].

Causality of Reagents:

-

Solvent (2-MeTHF): Unlike standard THF or Toluene, 2-MeTHF provides excellent solubility for the bulky substrates while coordinating weakly enough to not disrupt the delicate chiral pocket created by the bulky NHC ligand[7].

Step-by-Step Methodology:

-

Charge a reaction vial with the aryl bromide (1.0 equiv), bulky ortho-substituted arylboronic acid (1.5 equiv), K3PO4 (3.0 equiv), and the chiral bulky NHC-Pd catalyst (2.5–5.0 mol%)[7].

-

Evacuate and backfill the vial with Argon three times.

-

Add anhydrous 2-MeTHF to achieve a 0.2 M concentration.

-

Stir the reaction mixture at 40–60 °C for 12–24 hours. Note: Do not exceed 60 °C to prevent thermal racemization of the newly formed biaryl axis.

-

Quench with water, extract with EtOAc, and purify via chromatography. Determine enantiomeric excess (ee) via chiral HPLC.

References

1.[7] Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. acs.org. 7 2.[5] Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air. acs.org. 5 3.[1] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. acs.org. 1 4.[6] Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides - ResearchGate. researchgate.net. 6 5.[3] Pd-PEPPSI-IPent as Catalyst for the Synthesis of Highly Congested Biaryls. thieme-connect.com. 3 6.[2] Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - ChemRxiv. chemrxiv.org. 2 7.[4] Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry - ACS Publications. acs.org.4

Sources

using 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid as a pharmaceutical intermediate

Application Note: Strategic Synthesis and Utilization of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic Acid

Executive Summary

This Application Note details the optimized synthesis and quality control protocols for 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid , a specialized biaryl intermediate. This molecule represents a critical scaffold in medicinal chemistry, particularly for the development of CFTR modulators (Cystic Fibrosis therapeutics), ROR

The primary challenge in utilizing this intermediate lies in its construction: forming a biaryl bond between a nitro-substituted benzoate and an ortho-trifluoromethyl phenyl ring introduces significant steric strain (the "ortho-effect"). This guide provides a field-proven protocol using high-activity palladium catalysis to overcome these steric barriers, ensuring high yield and purity for downstream pharmaceutical applications.

Chemical Context & Structural Analysis

The target molecule features a benzoic acid core with a nitro group at the C2 position and a 2-(trifluoromethyl)phenyl moiety at the C4 position.

-

Pharmacophore Utility: The ortho-trifluoromethyl group acts as a "metabolic shield," blocking oxidative metabolism on the phenyl ring while locking the biaryl axis into a specific conformation due to steric bulk (atropisomerism potential).

-

Downstream Versatility: The C2-nitro group is a "masked" amine. Subsequent reduction yields a 4-biaryl-anthranilic acid , a privileged structure for synthesizing quinazolinones and benzamides found in bioactive compounds like Lumacaftor analogues.

Key Physical Properties

| Property | Value (Approx.) | Note |

| Molecular Formula | C | |

| Molecular Weight | 311.21 g/mol | |

| Solubility | DMSO, MeOH, EtOAc | Poor in water/hexanes |

| pKa | ~3.5 (Carboxylic Acid) | Acidic extraction viable |

Synthetic Protocol: Sterically Demanding Suzuki Coupling

The synthesis relies on a Suzuki-Miyaura cross-coupling. Standard conditions often fail due to the steric clash between the bulky ortho-CF

Reagents & Stoichiometry

| Reagent | Equiv.[1][2] | Role |

| 4-Bromo-2-nitrobenzoic acid | 1.0 | Electrophile (Starting Material A) |

| 2-(Trifluoromethyl)phenylboronic acid | 1.2 - 1.3 | Nucleophile (Starting Material B) |

| Pd(dppf)Cl | 0.03 (3 mol%) | Catalyst (High steric tolerance) |

| Potassium Carbonate (K | 3.0 | Base (Activates boronic acid) |

| 1,4-Dioxane / Water (4:1) | Solvent | 0.2 M Concentration |

Step-by-Step Procedure

-

Inert Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe. Flame-dry or purge with N

for 15 minutes. -

Charging: Add 4-Bromo-2-nitrobenzoic acid (1.0 eq) and 2-(Trifluoromethyl)phenylboronic acid (1.2 eq) to the flask.

-

Solvent Addition: Add pre-degassed 1,4-Dioxane and Water (4:1 ratio). Sparge with nitrogen for another 10 minutes. Critical: Oxygen inhibits the Pd cycle.

-

Base & Catalyst: Add K

CO -

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC/TLC until the bromide starting material is <1%.

-

Workup (Acid-Base Purification):

-

Cool to room temperature.[3][4] Filter through Celite to remove Pd black; wash with EtOAc.

-

Partition: Transfer filtrate to a separatory funnel. Add 1N NaOH (aq) to adjust pH > 10. The product (carboxylate) moves to the aqueous layer; non-acidic impurities (protodeboronated byproducts) stay in the organic layer.

-

Wash: Wash the aqueous layer twice with EtOAc. Discard organic washes.

-

Precipitation: Acidify the aqueous layer carefully with 2N HCl to pH ~2. The product will precipitate as a solid.

-

Isolation: Filter the solid, wash with water and cold pentane. Dry in a vacuum oven at 45°C.

-

Process Visualization

Workflow Logic (DOT Diagram)

Caption: Figure 1. Optimized synthetic workflow emphasizing the acid-base purification strategy to remove non-acidic byproducts.

Quality Control & Analytical Protocols

Due to the potential for "homocoupling" of the boronic acid, rigorous QC is required.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic) and 210 nm (Amide/Acid) |

| Retention Time | Product elutes ~12-14 min (highly lipophilic due to CF |

NMR Validation (Diagnostic Signals)

-

F NMR: Look for a singlet around -58 to -62 ppm (characteristic of Ar-CF

- H NMR: The proton ortho to the nitro group (H3 of benzoic acid) will appear as a doublet with a small coupling constant (meta-coupling) around 8.0–8.2 ppm , shifted downfield by the nitro group.

Downstream Application: Nitro Reduction

The primary utility of this intermediate is conversion to the anthranilic acid derivative for amide coupling.

Protocol:

-

Dissolve the nitro-acid in Methanol.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H

balloon (1 atm) for 4 hours. Note: High pressure is rarely needed and may defluorinate the CF -

Filter through Celite.

-

Result: 2-Amino-4-(2-trifluoromethylphenyl)benzoic acid.

Pathway Logic (DOT Diagram)

Caption: Figure 2. Downstream transformation of the nitro intermediate into the bioactive amino-scaffold.

Troubleshooting & Optimization

-

Problem: Low Conversion / Stuck Reaction.

-

Cause: Steric hindrance preventing transmetallation.

-

Solution: Switch catalyst to XPhos Pd G3 or Sphos Pd G2 . These bulky, electron-rich ligands are designed for sterically congested biaryls. Increase temperature to 100°C (switch solvent to Toluene/Water).

-

-

Problem: Protodeboronation (Loss of Boronic Acid).

-

Cause: Heating boronic acid with base for too long before coupling occurs.

-

Solution: Add the boronic acid slowly to the hot reaction mixture or use a large excess (1.5 eq).

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Vertex Pharmaceuticals. (2011). Patent WO2011119984A1: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. (Describes synthesis of biaryl anthranilic acid precursors for CFTR). Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Gong, H., et al. (2018). Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. CN Patent 108191667B.[5] (Provides context on nitro-benzoate scaffold synthesis). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. US4868333A - Production of 2-nitro-4-trifluoromethylbenzoic acid - Google Patents [patents.google.com]

- 3. CN102516085A - Synthesis method of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Derivatives from 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid

Introduction: A Versatile Scaffold in Modern Chemistry

2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid is a highly functionalized biaryl compound that serves as a pivotal starting material in medicinal chemistry and materials science.[1][2] Its structure is characterized by three distinct and reactive functional regions: a carboxylic acid group, an ortho-positioned nitro group, and a trifluoromethyl-substituted phenyl ring. This unique arrangement offers a versatile platform for a wide array of chemical modifications.

The carboxylic acid provides a handle for esterification and amidation, allowing for the introduction of diverse molecular fragments.[3] The nitro group can be readily reduced to an amine, which opens up a vast landscape of subsequent chemical transformations, including the formation of heterocyclic systems.[4] Furthermore, the trifluoromethyl (CF3) group is a highly sought-after moiety in drug design, known to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[5]

This technical guide provides detailed protocols and expert insights into several key synthetic routes for preparing valuable derivatives from this versatile precursor. The methodologies discussed herein are designed to be robust and adaptable for researchers in drug discovery and chemical development.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is often the initial site for derivatization, providing a straightforward entry point to introduce new functionalities and modulate the physicochemical properties of the parent molecule.

Synthesis of Amide Derivatives via Acyl Chloride Intermediate

The formation of an amide bond is a cornerstone of medicinal chemistry. A reliable method to achieve this is through the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. This two-step process ensures high yields and accommodates a broad range of amine coupling partners.

Causality and Experimental Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.[6] The subsequent nucleophilic acyl substitution by an amine is typically rapid and high-yielding.

Protocol 1: General Procedure for Amide Synthesis

Step A: Formation of 2-Nitro-4-(2-trifluoromethylphenyl)benzoyl chloride

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0-5.0 eq) as the solvent and reagent.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (approx. 76 °C) and stir for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step B: Amide Formation

-

Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary Table: Amide Synthesis

| Parameter | Details |

| Starting Material | 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid |

| Reagents (Step A) | Thionyl chloride, DMF (cat.) |

| Reagents (Step B) | Desired amine, Triethylamine |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | Step A: Reflux; Step B: 0 °C to Room Temp. |

| Reaction Time | 3-20 hours (total) |

| Typical Yield | 75-95% |

Workflow for Amide Synthesis

Caption: General workflow for two-step amide synthesis.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid can be achieved through several methods. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a classic and cost-effective approach. Alternatively, for more sensitive substrates or to achieve higher yields, the reaction can proceed via the acyl chloride intermediate, similar to amide synthesis.

Causality and Experimental Rationale: In Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is reversible, and typically an excess of the alcohol is used, or water is removed to drive the equilibrium towards the product. A patent describes the preparation of the methyl ester by reacting the corresponding benzamide with a sulfuric acid-methanol solution, which is a variation of this principle.[3]

Protocol 2: Fischer Esterification

-

In a round-bottom flask, dissolve 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).

-

Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting ester by column chromatography if necessary.

Data Summary Table: Ester Synthesis

| Parameter | Details |

| Starting Material | 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid |

| Reagents | Alcohol (e.g., Methanol), H₂SO₄ (cat.) |

| Solvent | The reacting alcohol |

| Temperature | Reflux |

| Reaction Time | 4-24 hours |

| Typical Yield | 60-90% |

Part 2: Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is a powerful synthetic step, converting an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group.[4] This opens the door to a wide range of subsequent reactions, including diazotization, acylation, and the synthesis of nitrogen-containing heterocycles.

Causality and Experimental Rationale: Catalytic hydrogenation is one of the cleanest and most efficient methods for nitro group reduction.[4] A heterogeneous catalyst, such as palladium on carbon (Pd/C), is used in the presence of hydrogen gas. The reaction occurs on the surface of the catalyst, where the nitro group is sequentially reduced to the amine without affecting the carboxylic acid or the trifluoromethyl group.[7] The product, an anthranilic acid derivative, is a valuable building block.

Protocol 3: Catalytic Hydrogenation of the Nitro Group

-

To a hydrogenation vessel, add 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (1.0 eq) and a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material).

-

Seal the vessel and purge it with nitrogen or argon before introducing hydrogen gas (H₂).

-